(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Overview
Description
(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chiral sulfonamide compound It is characterized by the presence of a pyrrolidine ring, a methyl group, and a methanesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is the Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to changes in the cellular processes that the enzyme regulates .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to protein degradation and cellular function regulation .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular processes that the target enzyme regulates. By inhibiting the enzyme, the compound can alter these processes, potentially leading to changes in cell function .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular function, which are important considerations for its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and other metabolic transformations, which can affect its activity and stability . These metabolic pathways are essential for understanding how this compound is processed in the body and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are important for understanding how this compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of this compound, influencing its activity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-pyrrolidine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding amide using methylamine.
Sulfonylation: The amide is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide: The non-chiral version of the compound.
N-methyl-N-(pyrrolidin-2-yl)methanesulfonamide: A similar compound with a different position of the pyrrolidine ring.
Uniqueness
(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This chirality can be crucial in applications where enantioselectivity is important, such as in drug development.
Properties
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOLXIOYYVGSI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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